2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride
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Overview
Description
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride typically involves the reaction of substituted phenyl azides with alkynes in the presence of copper sulfate pentahydrate and sodium ascorbate in a mixture of dimethylformamide (DMF) and water . The reaction is carried out at room temperature for 6 to 10 hours, resulting in the formation of the desired triazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated aromatics.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated aromatics, copper sulfate pentahydrate, sodium ascorbate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The compound may also interact with enzymes and receptors involved in microbial and fungal growth, thereby exhibiting antimicrobial and antifungal activities.
Comparison with Similar Compounds
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride can be compared with other triazole derivatives, such as:
1H-1,2,3-triazole derivatives: Known for their antimicrobial and anticancer properties.
1H-1,2,4-triazole derivatives: Similar in structure but may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
317821-97-9 |
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Molecular Formula |
C10H12ClN5O |
Molecular Weight |
253.69 g/mol |
IUPAC Name |
[1-amino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethylidene]azanium;chloride |
InChI |
InChI=1S/C10H11N5O.ClH/c11-9(12)6-16-10-13-7-15(14-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,11,12);1H |
InChI Key |
YOHULJCKTRUVBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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